molecular formula C26H28O4 B13135206 Monachosorin A

Monachosorin A

Cat. No.: B13135206
M. Wt: 404.5 g/mol
InChI Key: LOBSTWNCPNNOKH-NDENLUEZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Monachosorin A typically involves the construction of the sesquiterpene lactone core through various cyclization reactions. One common method is the intramolecular Friedel–Crafts cyclization of arylpropionic acids or 3-chloro-1-(substituted phenyl)propan-1-one. This reaction often requires the use of protic acids such as sulfuric acid, hydrogen fluoride, methanesulfonic acid, or polyphosphoric acid . Additionally, transition-metal-catalyzed reactions, such as those using rhodium, palladium, or ruthenium catalysts, have been employed to achieve high stereoselectivity in the synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and the development of more efficient catalytic systems have made it possible to produce this compound on a larger scale. The use of environmentally friendly catalysts and sustainable reaction conditions is a key focus in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Monachosorin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, dihydro and tetrahydro derivatives, and various substituted analogs of this compound .

Scientific Research Applications

Mechanism of Action

Monachosorin A can be compared with other sesquiterpene lactones, such as:

    Artemisinin: Known for its antimalarial properties.

    Parthenolide: Exhibits anti-inflammatory and anticancer activities.

    Costunolide: Known for its anti-inflammatory and anticancer effects.

Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique biological activities. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound with potential therapeutic applications .

Comparison with Similar Compounds

  • Artemisinin
  • Parthenolide
  • Costunolide

Monachosorin A continues to be a subject of extensive research due to its promising therapeutic potential and diverse biological activities. Its unique properties and versatile applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C26H28O4

Molecular Weight

404.5 g/mol

IUPAC Name

(2Z)-6-(2-hydroxyethyl)-2-[[6-(2-hydroxyethyl)-7-methyl-1-oxo-2,3-dihydroinden-5-yl]methylidene]-5,7-dimethyl-3H-inden-1-one

InChI

InChI=1S/C26H28O4/c1-14-10-19-13-20(26(30)25(19)15(2)21(14)6-8-27)12-18-11-17-4-5-23(29)24(17)16(3)22(18)7-9-28/h10-12,27-28H,4-9,13H2,1-3H3/b20-12-

InChI Key

LOBSTWNCPNNOKH-NDENLUEZSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)/C(=C\C3=C(C(=C4C(=C3)CCC4=O)C)CCO)/C2

Canonical SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)C(=CC3=C(C(=C4C(=C3)CCC4=O)C)CCO)C2

Origin of Product

United States

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